Pasireotide L-aspartate salt

Description

Properties

IUPAC Name |

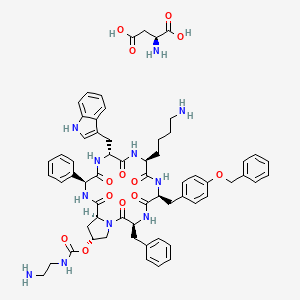

(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H66N10O9.C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2-/m10/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMKXFJQWURETI-XZRPHVMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H73N11O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1180.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of Pasireotide for research applications

An In-depth Technical Guide on the Chemical Properties of Pasireotide for Research Applications

Introduction

Pasireotide (also known as SOM230) is a synthetic, multireceptor-targeted somatostatin analogue.[1][2] Structurally, it is a stable, long-acting cyclic hexapeptide designed to mimic the pharmacological properties of natural somatostatin.[3][4] Marketed as Pasireotide diaspartate (Signifor®) and Pasireotide pamoate (Signifor® LAR), it is primarily used in the treatment of Cushing's disease and acromegaly.[5] Its broad binding profile, particularly its high affinity for somatostatin receptor subtype 5 (SSTR5), distinguishes it from first-generation analogues like octreotide and makes it a valuable tool for researchers studying neuroendocrine signaling and disease. This document provides a comprehensive overview of the chemical properties, receptor binding characteristics, and relevant experimental protocols for Pasireotide in a research context.

Physicochemical Properties

Pasireotide is a six-membered homodetic cyclic peptide. It is available for research and clinical use in several forms, including the free base, a diaspartate salt, and a pamoate salt, each with distinct molecular weights and solubility profiles. The pamoate salt's low water solubility is leveraged for the long-acting release (LAR) intramuscular formulation.

Table 1: Physicochemical Data for Pasireotide and its Salts

| Property | Pasireotide (Free Base) | Pasireotide Diaspartate | Pasireotide Pamoate |

| Molecular Formula | C₅₈H₆₆N₁₀O₉ | C₆₆H₈₀N₁₂O₁₇ | C₈₁H₈₂N₁₀O₁₅ |

| Molecular Weight | 1047.2 g/mol | 1313.4 g/mol | 1435.6 g/mol |

| Appearance | Data not available | Clear, colorless solution | White to yellowish powder |

| Water Solubility | Soluble | Soluble | Practically insoluble |

| Other Solvents | DMSO: 100 mg/mL; H₂O: 45.45 mg/mL (pH adjusted to 1) | Data not available | Data not available |

| pKa (Strongest Acidic) | 9.08 | Data not available | Data not available |

| pKa (Strongest Basic) | 10.41 | Data not available | Data not available |

| logP | 3.03 | Data not available | Data not available |

| CAS Number | 396091-73-9 | 820232-50-6 | 396091-79-5 |

Receptor Binding and Mechanism of Action

Pasireotide exerts its pharmacological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). Unlike first-generation analogues that primarily target SSTR2, Pasireotide is a multi-receptor ligand with high binding affinity for four of the five subtypes: SSTR1, SSTR2, SSTR3, and SSTR5. Its affinity for SSTR5 is notably higher than that of octreotide. This broad receptor profile allows it to potently suppress the secretion of various hormones, including Adrenocorticotropic Hormone (ACTH), Growth Hormone (GH), and Insulin-like Growth Factor 1 (IGF-I).

Table 2: Pasireotide Binding Affinities (pKi) for Human Somatostatin Receptors

| Receptor Subtype | pKi Value |

| SSTR1 | 8.2 |

| SSTR2 | 9.0 |

| SSTR3 | 9.1 |

| SSTR4 | <7.0 |

| SSTR5 | 9.9 |

| Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity. |

Upon binding to SSTRs (predominantly SSTR2 and SSTR5 on pituitary adenoma cells), Pasireotide activates inhibitory Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). The reduction in cAMP signaling is a primary mechanism for inhibiting hormone hypersecretion. Additionally, Pasireotide has been shown to modulate other signaling pathways, such as the MAPK pathway, which can contribute to its antiproliferative and pro-apoptotic effects in tumor cells.

Experimental Protocols for Research

Preparation of Stock and Working Solutions

Proper solubilization is critical for accurate and reproducible experimental results.

-

For In Vitro Assays (e.g., cell culture):

-

High-Concentration Stock (DMSO): Prepare a primary stock solution of Pasireotide (free base) in fresh, anhydrous DMSO at a concentration of 100 mg/mL. Store this stock at -80°C.

-

Aqueous Stock (Acidified Water): Alternatively, Pasireotide can be dissolved in water at up to 45.45 mg/mL by adjusting the pH to 1 with 1 M HCl. This may be preferable for experiments sensitive to DMSO.

-

Working Solutions: Thaw the stock solution and dilute it to the final desired concentration using the appropriate sterile cell culture medium or assay buffer. Perform serial dilutions as needed. It is recommended to prepare fresh working solutions for each experiment.

-

-

For In Vivo Studies:

-

Vehicle Selection: A common vehicle for subcutaneous or intramuscular administration of peptides in animal models is a suspension in an aqueous solution of carboxymethylcellulose sodium (CMC-Na).

-

Suspension Preparation: As an example protocol, add 5 mg of Pasireotide to 1 mL of a sterile 0.5% (w/v) CMC-Na solution in saline.

-

Homogenization: Mix the solution thoroughly by vortexing or sonicating until a uniform, homogeneous suspension is achieved. The final concentration in this example is 5 mg/mL. Adjust amounts as necessary for the desired dosage.

-

Storage and Stability

Maintaining the integrity of Pasireotide is essential for its activity.

-

Solid Form: Store lyophilized Pasireotide powder in a tightly sealed container, protected from light and moisture. For long-term storage (up to 3 years), -20°C is recommended.

-

Solution Form:

-

DMSO Stocks: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year.

-

Aqueous Solutions: Peptide solutions in aqueous buffers are more prone to degradation. It is best to prepare them fresh. If short-term storage is necessary, store at 4°C for no more than 24 hours. For longer storage, flash-freeze aliquots and store at -80°C.

-

-

Commercial Formulations:

-

Signifor® (solution for injection): Store at 25°C (77°F), with excursions permitted between 15–30°C (59–86°F). Protect from light.

-

Signifor® LAR (powder for reconstitution): Store in a refrigerator between 2–8°C (36–46°F). Do not freeze.

-

Protocol for Receptor Binding Affinity Determination

This protocol describes a general competitive radioligand binding assay to determine the affinity (Ki) of Pasireotide for a specific somatostatin receptor subtype.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand specific for the SSTR subtype of interest (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ³H-SRIF).

-

Unlabeled Pasireotide (competitor ligand).

-

Unlabeled somatostatin (SRIF-14) for non-specific binding determination.

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

96-well plates and a cell harvester with glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

-

Methodology:

-

Ligand Preparation: Prepare serial dilutions of unlabeled Pasireotide in assay buffer, covering a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration point:

-

Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay buffer.

-

Competitive Binding: Cell membranes, radioligand, and a specific concentration of unlabeled Pasireotide.

-

Non-Specific Binding (NSB): Cell membranes, radioligand, and a high concentration of unlabeled somatostatin (e.g., 1 µM).

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each Pasireotide concentration: Specific Binding = (Total Binding CPM) - (NSB CPM).

-

Plot the percentage of specific binding against the logarithm of the Pasireotide concentration.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of Pasireotide that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Quantification in Biological Matrices

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the quantitative analysis of Pasireotide in plasma.

-

Principle: This method provides high sensitivity and specificity for quantifying the peptide in a complex biological matrix.

-

Sample Preparation:

-

Internal Standard: Add an internal standard (e.g., a stable isotope-labeled version of Pasireotide, [M+6]SOM230) to a small volume of plasma (e.g., 50 µL).

-

Extraction: Acidify the sample and perform solid-phase extraction (SPE), for example, using a µElution SPE plate, to isolate the analyte from plasma proteins and other interfering substances.

-

Elution: Elute the analyte from the SPE plate using an appropriate organic solvent mixture.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the extracted sample onto a reverse-phase HPLC column to separate Pasireotide from other components.

-

Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for both Pasireotide and its internal standard.

-

-

Validation: The method should be validated for specificity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, and stability according to regulatory guidelines.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pasireotide Injection | Saint Luke's Health System [saintlukeskc.org]

Pasireotide mechanism of action on somatostatin receptors

An In-Depth Technical Guide to the Mechanism of Action of Pasireotide on Somatostatin Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pasireotide is a second-generation, multi-receptor targeted somatostatin analog (SSA) with a unique pharmacological profile that distinguishes it from first-generation SSAs like octreotide and lanreotide. Its mechanism of action is centered on its high-affinity binding to multiple somatostatin receptor subtypes (SSTRs), leading to the modulation of key intracellular signaling pathways. This guide provides a comprehensive technical overview of pasireotide's interaction with SSTRs, the resultant downstream signaling events, and the experimental methodologies used to elucidate these mechanisms. Quantitative data are presented for comparative analysis, and core concepts are visualized through detailed diagrams.

Introduction to Pasireotide and Somatostatin Receptors

Pasireotide (SOM230) is a synthetic cyclohexapeptide designed for enhanced metabolic stability and a broad SSTR binding profile.[1] Clinically, it is utilized in the treatment of Cushing's disease and acromegaly, particularly in patients who are not candidates for surgery or have had an inadequate response to other treatments.[2][3]

The biological effects of pasireotide are mediated through its interaction with the somatostatin receptor family. SSTRs are a class of G protein-coupled receptors (GPCRs) comprising five distinct subtypes: SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.[4] These receptors are expressed in various tissues, including the central nervous system, pituitary gland, pancreas, and numerous neuroendocrine tumors.[5] The physiological role of endogenous somatostatin is primarily inhibitory, regulating hormone secretion, cell proliferation, and neurotransmission. Pasireotide mimics these actions with greater potency and duration.

Pasireotide's Somatostatin Receptor Binding Profile

A defining characteristic of pasireotide is its ability to bind with high affinity to four of the five SSTR subtypes, a significant departure from first-generation SSAs which predominantly target SSTR2. Pasireotide exhibits the highest affinity for SSTR5, followed by SSTR2, SSTR3, and SSTR1. Its affinity for SSTR4 is negligible. This broad-spectrum activity, especially its potent SSTR5 binding, is fundamental to both its enhanced therapeutic efficacy in certain conditions and its distinct side-effect profile.

Quantitative Comparison of Binding Affinities

The binding affinities of pasireotide and first-generation SSAs for human SSTR subtypes are summarized below. Affinity is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity.

| Receptor Subtype | Pasireotide (IC₅₀, nM) | Octreotide (IC₅₀, nM) | Lanreotide (IC₅₀, nM) |

| SSTR1 | 9.3 | >1000 | 316 |

| SSTR2 | 1.0 | 0.7 | 1.3 |

| SSTR3 | 1.5 | 7.1 | 10.4 |

| SSTR4 | >1000 | >1000 | >1000 |

| SSTR5 | 0.16 | 6.3 | 4.5 |

| Data compiled from various in vitro studies. Absolute values may vary between experiments, but relative affinities are consistent. |

Compared to octreotide, pasireotide has a reported 30-fold higher affinity for SSTR1, a 5-fold higher affinity for SSTR3, and a nearly 40-fold higher affinity for SSTR5, while having a slightly lower affinity for SSTR2.

Downstream Signaling Pathways

Upon binding of pasireotide, SSTRs undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway for all targeted SSTRs involves coupling to inhibitory G proteins (Gαi/o).

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway activated by pasireotide is the inhibition of adenylyl cyclase. This leads to a reduction in intracellular levels of the second messenger cyclic AMP (cAMP). The decrease in cAMP subsequently reduces the activity of protein kinase A (PKA), which in turn affects gene transcription and cellular secretory processes. This is the principal mechanism behind the inhibition of hormone secretion.

Modulation of Ion Channels and Other Pathways

Beyond cAMP inhibition, SSTR activation by pasireotide can trigger other signaling events:

-

Potassium (K⁺) Channel Activation: G protein βγ subunits can directly activate G protein-gated inwardly rectifying potassium (GIRK) channels, leading to K⁺ efflux, membrane hyperpolarization, and reduced cell excitability.

-

Calcium (Ca²⁺) Channel Inhibition: Activation of Gαi/o can inhibit voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx, which is a critical step for vesicle fusion and hormone exocytosis.

-

MAPK/ERK Pathway: Pasireotide's effect on the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK), is complex. While some studies show inhibition, others suggest that the pattern of receptor phosphorylation induced by pasireotide differs from other SSAs, potentially leading to distinct downstream effects on cell proliferation and apoptosis.

-

Protein Tyrosine Phosphatase (PTP) Activation: SSTRs can activate PTPs like SHP-1 and SHP-2, which can dephosphorylate and inactivate various signaling proteins, contributing to anti-proliferative effects.

Functional Activity and Therapeutic Implications

The functional consequence of pasireotide's multi-receptor engagement is potent inhibition of hormonal hypersecretion and potential control of tumor growth.

Inhibition of GH and ACTH Secretion

In acromegaly, pituitary somatotroph adenomas co-express SSTR2 and SSTR5. Pasireotide's high affinity for both receptors leads to a robust suppression of Growth Hormone (GH) and, consequently, Insulin-like Growth Factor 1 (IGF-1) levels. In Cushing's disease, corticotroph adenomas predominantly express SSTR5. Pasireotide's potent activity at SSTR5 makes it particularly effective at inhibiting Adrenocorticotropic Hormone (ACTH) secretion, thereby reducing cortisol production.

Mechanism of Pasireotide-Induced Hyperglycemia

A common adverse event associated with pasireotide is hyperglycemia. This is a direct consequence of its receptor binding profile. Both SSTR2 and SSTR5 are expressed on pancreatic β-cells and intestinal L-cells. Pasireotide's potent agonism at these receptors inhibits the secretion of insulin and the incretin hormone glucagon-like peptide-1 (GLP-1), leading to impaired glucose tolerance.

Quantitative Comparison of Functional Potency

The functional potency of pasireotide is assessed by its ability to inhibit cAMP production in cells expressing specific SSTR subtypes.

| Receptor Subtype | Pasireotide (EC₅₀, nM) for cAMP Inhibition | Octreotide (EC₅₀, nM) for cAMP Inhibition |

| SSTR1 | 1.1 | >100 |

| SSTR2 | 0.4 | 0.1 |

| SSTR3 | 0.5 | 5.5 |

| SSTR4 | >100 | >100 |

| SSTR5 | 0.2 | 31.5 |

| Data represent functional responses from in vitro assays. EC₅₀ is the half-maximal effective concentration. |

These data demonstrate that pasireotide is significantly more potent than octreotide at eliciting a functional response via SSTR1, SSTR3, and SSTR5.

Key Experimental Protocols

The characterization of pasireotide's mechanism of action relies on a suite of standardized in vitro assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of pasireotide for each SSTR subtype by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Assay Setup: In a multi-well plate, prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-Tyr¹¹-SRIF-14) and varying concentrations of unlabeled pasireotide.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Separation: Receptor-bound radioligand is separated from unbound radioligand via rapid vacuum filtration through a glass fiber filter, which traps the membranes.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of pasireotide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures pasireotide's ability to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Cells expressing the SSTR subtype of interest are plated in multi-well plates.

-

Pre-treatment: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Adenylyl cyclase is stimulated using an agent like forskolin. Simultaneously, cells are treated with varying concentrations of pasireotide.

-

Incubation: The cells are incubated for a defined period (e.g., 30 minutes at 37°C).

-

Cell Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP level against the pasireotide concentration to determine the EC₅₀/IC₅₀ for the inhibition of cAMP production.

References

Pasireotide's Somatostatin Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of Pasireotide's mechanism of action: its binding affinity for somatostatin receptors (SSTRs). Pasireotide is a multi-receptor targeted somatostatin analog, distinguishing it from first-generation therapies. This guide provides a comprehensive overview of its binding profile, the experimental methods used to determine these affinities, and the subsequent signaling pathways activated.

Somatostatin Receptor Binding Affinity of Pasireotide

Pasireotide is characterized by its broad binding profile, with high affinity for four of the five somatostatin receptor subtypes. Unlike first-generation somatostatin analogs such as octreotide and lanreotide, which primarily target SSTR2, Pasireotide demonstrates a unique affinity for SSTR5. This broader profile is thought to contribute to its distinct clinical efficacy and side-effect profile.[1][2]

The binding affinity of Pasireotide and other somatostatin analogs is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). These values represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower Kᵢ or IC₅₀ value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (Kᵢ in nM) of Somatostatin Analogs

| Receptor Subtype | Pasireotide | Octreotide | Lanreotide | Somatostatin-14 |

| SSTR1 | 9.3 | >1000 | >1000 | 2.5 |

| SSTR2 | 1.0 | 0.8 | 1.3 | 0.4 |

| SSTR3 | 1.5 | 19 | 12 | 1.0 |

| SSTR4 | >100 | >1000 | >1000 | 2.0 |

| SSTR5 | 0.16 | 13 | 6.2 | 0.6 |

Data compiled from multiple sources. Actual values may vary slightly between studies due to different experimental conditions.

Experimental Protocols for Determining Binding Affinity

The binding affinities of Pasireotide to somatostatin receptors are determined through various in vitro assays. The most common methods are radioligand binding assays and functional assays that measure downstream signaling, such as cAMP accumulation assays.

Radioligand Competitive Binding Assay

This assay directly measures the ability of an unlabeled compound (e.g., Pasireotide) to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Methodology:

-

Membrane Preparation: Cell membranes expressing a specific human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5) are prepared from cultured cell lines (e.g., CHO-K1 or HEK293 cells) that have been stably transfected with the receptor gene.

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, typically containing Tris-HCl, MgCl₂, and a protease inhibitor cocktail.

-

Incubation: A fixed concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SST-14 or ¹²⁵I-[Leu⁸, D-Trp²², Tyr²⁵]-SST-28) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Pasireotide.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of Pasireotide. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

cAMP Accumulation Assay

This functional assay measures the ability of Pasireotide to activate SSTRs, which are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.

Methodology:

-

Cell Culture: Cells stably expressing a specific SSTR subtype are cultured in appropriate media.

-

Stimulation: The cells are first stimulated with a substance that increases intracellular cAMP levels, such as forskolin.

-

Treatment: The stimulated cells are then treated with varying concentrations of Pasireotide.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration of Pasireotide that causes a 50% reduction in cAMP levels (IC₅₀) is determined by non-linear regression analysis.

Somatostatin Receptor Signaling Pathways

The binding of Pasireotide to SSTRs initiates a cascade of intracellular signaling events. As SSTRs are coupled to inhibitory G-proteins (Gαi/o), their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP.[3] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates various cellular processes, including hormone secretion and cell proliferation.[3]

Furthermore, SSTR activation can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and modulate the activity of ion channels, leading to a variety of cellular responses.

References

Pasireotide Signal Transduction in Pituitary Adenoma Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide is a multi-receptor targeted somatostatin analog approved for the treatment of Cushing's disease and acromegaly, conditions often caused by pituitary adenomas.[1][2] Its mechanism of action is centered on its ability to bind to multiple somatostatin receptor subtypes (SSTRs), initiating a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone hypersecretion and control of tumor growth.[3] This technical guide provides a comprehensive overview of the signal transduction pathways activated by pasireotide in pituitary adenoma cells, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Data Presentation: Quantitative Analysis of Pasireotide's Effects

The following tables summarize the key quantitative data regarding pasireotide's interaction with SSTRs and its downstream effects on pituitary adenoma cells.

| Receptor Subtype | Pasireotide Ki (nM) | Octreotide Ki (nM) |

| SSTR1 | 9.3 | 575 |

| SSTR2 | 1.0 | 0.4 |

| SSTR3 | 1.5 | 38 |

| SSTR5 | 0.16 | 9.0 |

Table 1: Comparative Binding Affinities (Ki) of Pasireotide and Octreotide for Human Somatostatin Receptor Subtypes. Data derived from studies on recombinant cell lines expressing individual SSTR subtypes.[4]

| Pituitary Adenoma Type | Hormone Measured | Pasireotide Concentration | Percent Inhibition |

| GH-Secreting | Growth Hormone (GH) | 10 nM | 37.1% |

| ACTH-Secreting | Adrenocorticotropic Hormone (ACTH) | 10 nM | ~20% reduction in POMC expression |

Table 2: Inhibitory Effects of Pasireotide on Hormone Secretion from Primary Cultures of Human Pituitary Adenomas. [5]

| Cell Line | Pasireotide Concentration | Percent Inhibition of Cell Viability |

| AtT-20 (Corticotroph) | 10 nM | ~20% |

| Non-Functioning Pituitary Adenoma Primary Culture | Not specified | Statistically significant reduction |

Table 3: Effect of Pasireotide on the Viability of Pituitary Adenoma Cells.

| Cell Line | Pasireotide IC50 (pM) |

| AtT-20 (Corticotroph) | 55 |

Table 4: Potency of Pasireotide in Inhibiting cAMP Accumulation.

Core Signaling Pathways

Pasireotide exerts its effects primarily through its interaction with SSTRs, which are G-protein coupled receptors (GPCRs). The binding of pasireotide to these receptors, particularly SSTR2 and SSTR5 which are highly expressed in many pituitary adenomas, triggers a series of intracellular events.

Inhibition of Adenylyl Cyclase and Reduction of cAMP

Upon binding to SSTRs, pasireotide activates the inhibitory G-protein subunit, Gαi. This activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels has several downstream consequences:

-

Reduced Protein Kinase A (PKA) Activity: cAMP is a key activator of PKA. Lower cAMP levels lead to decreased PKA activity.

-

Decreased Phosphorylation of CREB: PKA is responsible for phosphorylating the cAMP response element-binding protein (CREB). Reduced PKA activity results in lower levels of phosphorylated CREB (p-CREB), a transcription factor crucial for the expression of genes encoding pituitary hormones like GH and ACTH.

Modulation of Ion Channels and Intracellular Calcium

Pasireotide also influences ion channel activity, leading to a reduction in intracellular calcium concentration ([Ca2+]), which is a critical step in hormone exocytosis.

-

Activation of K+ Channels: Pasireotide can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.

-

Inhibition of Ca2+ Channels: The hyperpolarized state of the membrane and direct G-protein modulation lead to the inhibition of voltage-gated calcium channels, reducing the influx of extracellular Ca2+.

The net effect is a decrease in the cytosolic Ca2+ concentration, which directly inhibits the fusion of hormone-containing vesicles with the cell membrane, thereby reducing hormone secretion.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of pasireotide on pituitary adenoma cells.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of pasireotide for somatostatin receptor subtypes.

Methodology:

-

Membrane Preparation: Pituitary adenoma tissue or cells expressing specific SSTR subtypes are homogenized and centrifuged to isolate the cell membrane fraction. Protein concentration is determined using a BCA or Bradford assay.

-

Competitive Binding: A fixed concentration of a radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SRIF-14) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled pasireotide.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of pasireotide that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To measure the effect of pasireotide on intracellular cAMP levels.

Methodology:

-

Cell Culture: Pituitary adenoma cells (e.g., AtT-20) are cultured in appropriate media.

-

Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Cells are then treated with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of varying concentrations of pasireotide.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The results are expressed as the percentage of cAMP accumulation relative to the forskolin-stimulated control. IC50 values for pasireotide's inhibition of cAMP accumulation are calculated.

Western Blot for Phosphorylated CREB (p-CREB)

Objective: To assess the effect of pasireotide on the phosphorylation of CREB.

Methodology:

-

Cell Treatment: Pituitary adenoma cells are treated with pasireotide for various time points.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated CREB (Ser133). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured on X-ray film or with a digital imager.

-

Quantification: The intensity of the p-CREB bands is quantified and normalized to the levels of total CREB or a loading control protein (e.g., β-actin) to determine the relative change in CREB phosphorylation.

Conclusion

Pasireotide's efficacy in the treatment of pituitary adenomas is a direct result of its unique binding profile to somatostatin receptors and the subsequent activation of potent inhibitory signaling pathways. By primarily targeting SSTR2 and SSTR5, pasireotide effectively reduces intracellular cAMP and calcium levels, leading to a significant decrease in hormone hypersecretion and an inhibition of tumor cell proliferation. The experimental protocols detailed in this guide provide a framework for the continued investigation of pasireotide and the development of novel therapeutics targeting these critical signal transduction networks in pituitary adenomas. A thorough understanding of these molecular mechanisms is paramount for optimizing patient treatment strategies and advancing the field of pituitary tumor therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]

An In-depth Technical Guide to the Molecular Structure and Activity of Pasireotide Diaspartate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide diaspartate, a synthetic long-acting cyclic hexapeptide, is a somatostatin analog with a unique multi-receptor binding profile.[1] Marketed as Signifor, it is utilized in the treatment of Cushing's disease and acromegaly, particularly in patients for whom surgical intervention is not a viable option or has not yielded a cure.[2] Developed by Novartis, its mechanism of action is centered on its ability to mimic the natural hormone somatostatin, thereby inhibiting the secretion of key hormones involved in these pathologies. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and clinical activity of pasireotide diaspartate, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Molecular Structure

Pasireotide diaspartate is the salt form of the active moiety, pasireotide. It is a six-membered homodetic cyclic peptide.[3]

| Property | Value |

| Chemical Formula | C66H80N12O17[4][5] |

| Molecular Weight | 1313.43 g/mol |

| IUPAC Name | bis((2S)-2-aminobutanedioic acid);[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate |

| CAS Number | 820232-50-6 |

| Structure | (Image of the 2D structure of pasireotide diaspartate would be included here in a full whitepaper) |

Mechanism of Action

Pasireotide exerts its pharmacological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. There are five subtypes of SSTRs (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). Unlike first-generation somatostatin analogs like octreotide, which primarily target SSTR2, pasireotide has a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and especially SSTR5. This high affinity for SSTR5 is particularly significant in the context of Cushing's disease, as corticotroph adenomas often overexpress this receptor subtype.

Signaling Pathways

Upon binding to its target receptors, pasireotide initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has downstream effects on various cellular processes, including hormone secretion and cell proliferation.

Furthermore, pasireotide has been shown to influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in cell growth and survival. By modulating these pathways, pasireotide can induce cell cycle arrest and apoptosis in tumor cells.

Signaling Pathway of Pasireotide

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Novartis Pasireotide drug meets Phase III study endpoints - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Pasireotide Diaspartate | C66H80N12O17 | CID 70788982 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-proliferative Effects of Pasireotide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anti-proliferative properties of Pasireotide, a multi-receptor targeted somatostatin analog. It delves into the molecular mechanisms, key signaling pathways, and experimental evidence demonstrating its potential as an anti-cancer agent.

Introduction

Pasireotide (SOM230) is a cyclohexapeptide somatostatin analog with a broad binding profile, exhibiting high affinity for somatostatin receptor subtypes (SSTR) 1, 2, 3, and 5.[1][2] This characteristic distinguishes it from first-generation somatostatin analogs like octreotide and lanreotide, which primarily target SSTR2.[3] The ability of Pasireotide to interact with multiple SSTRs underpins its potent and diverse anti-proliferative effects observed in a variety of cancer models. This document outlines the core mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols to facilitate further research in this area.

Mechanism of Action

Pasireotide exerts its anti-proliferative effects through both direct and indirect mechanisms. The direct effects are mediated by the activation of SSTRs on cancer cells, leading to the modulation of intracellular signaling pathways that control cell growth, proliferation, and survival. Indirect effects include the inhibition of angiogenesis and the suppression of tumor-stimulating growth factors.[4]

2.1. Direct Anti-proliferative Effects

Upon binding to SSTRs, particularly the Gi/o protein-coupled receptors, Pasireotide initiates a cascade of intracellular events that culminate in cell cycle arrest and apoptosis.[5]

-

Inhibition of Pro--proliferative Signaling Pathways: Pasireotide has been shown to inhibit key signaling pathways that are often dysregulated in cancer, including:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Inhibition of the MAPK pathway by Pasireotide has been demonstrated to suppress cell cycle progression and induce apoptosis in various cancer cells, including pituitary adenomas and neuroendocrine tumors.

-

PI3K/AKT (Phosphatidylinositol 3-kinase/AKT) Pathway: Pasireotide can also attenuate the PI3K/AKT signaling cascade, a critical pathway for cell survival and proliferation.

-

-

Induction of Cell Cycle Arrest: The stimulation of SSTRs by Pasireotide can lead to cell cycle arrest, primarily at the G₀-G₁ phase, which is typically mediated through SSTR2 and SSTR5.

-

Induction of Apoptosis: Pasireotide can trigger programmed cell death, or apoptosis. This effect is often mediated through SSTR2 and SSTR3. In human lymphocytes, Pasireotide-induced apoptosis is primarily mediated through SSTR3.

2.2. Indirect Anti-proliferative Effects

-

Inhibition of Angiogenesis: Pasireotide can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. This is achieved in part by inhibiting the production of vascular endothelial growth factor (VEGF).

-

Suppression of Growth Factors: Pasireotide can indirectly inhibit tumor growth by suppressing the secretion of various growth factors and hormones, such as Insulin-like Growth Factor-1 (IGF-1). It has been shown to directly inhibit IGF-1 activity in the mammary gland, likely by stimulating the expression of IGF-binding protein 5.

Signaling Pathways

The binding of Pasireotide to its target SSTRs triggers a complex network of intracellular signaling events. The following diagram illustrates the primary pathways involved in its anti-proliferative effects.

References

- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. erc.bioscientifica.com [erc.bioscientifica.com]

- 4. karger.com [karger.com]

- 5. bloomtechz.com [bloomtechz.com]

Methodological & Application

Pasireotide (L-aspartate salt) In Vitro Application Notes and Protocols

For Research Use Only.

Introduction

Pasireotide, a synthetic long-acting cyclic hexapeptide, is a multireceptor-targeted somatostatin analog.[1] Unlike first-generation somatostatin receptor ligands (SRLs) like octreotide, which primarily target somatostatin receptor subtype 2 (SSTR2), pasireotide exhibits high binding affinity for a broader range of SSTRs, particularly SSTR1, SSTR2, SSTR3, and SSTR5.[2][3] Its highest affinity is for SSTR5.[4][5] This broad binding profile allows pasireotide to modulate various cellular signaling pathways, leading to the inhibition of hormone secretion and cell proliferation in various pathological conditions, including Cushing's disease and acromegaly. In vitro studies are crucial for elucidating the specific mechanisms of action and evaluating the therapeutic potential of pasireotide in different cell types.

Mechanism of Action

Pasireotide exerts its effects by binding to and activating somatostatin receptors, which are G protein-coupled receptors. This activation triggers a cascade of downstream signaling events. A primary mechanism involves the activation of inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP signaling is a key factor in the inhibition of hormone secretion, such as adrenocorticotropic hormone (ACTH) from pituitary corticotrophs and growth hormone (GH) from somatotrophs.

Furthermore, pasireotide can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which can lead to the induction of cell cycle arrest and apoptosis, thereby inhibiting cell proliferation. Pasireotide has also been shown to inhibit the secretion of vascular endothelial growth factor (VEGF), suggesting anti-angiogenic properties. The specific downstream effects are cell-type dependent, with the inhibitory effects on ACTH secretion in corticotropinoma cells being primarily mediated by SSTR5, while effects on somatotroph adenoma cells are predominantly driven by SSTR2.

Signaling Pathway Diagram```dot

Quantitative Data Summary

The following tables summarize the in vitro binding affinities of pasireotide and its effects on cell viability and hormone secretion in various cell types.

Table 1: Binding Affinity (pKi) of Pasireotide for Human Somatostatin Receptors (SSTRs)

| Receptor Subtype | Pasireotide pKi |

|---|---|

| sst1 | 8.2 |

| sst2 | 9.0 |

| sst3 | 9.1 |

| sst4 | <7.0 |

| sst5 | 9.9 |

(Data sourced from TargetMol)

Table 2: In Vitro Effects of Pasireotide on Pituitary Adenoma Cells

| Cell Type | Pasireotide Concentration | Incubation Time | Observed Effect | Reference |

|---|---|---|---|---|

| AtT-20/D16v-F2 (murine corticotroph) | 10 nM | 48 hours | ~20% reduction in cell viability | |

| AtT-20/D16v-F2 (murine corticotroph) | 10 nM | 48 hours | ~16% reduction in ACTH secretion | |

| AtT-20/D16v-F2 (murine corticotroph) | 10 nM | 48 hours | ~30% reduction in POMC expression | |

| Human Corticotroph Adenoma Cells | 1-100 nM | Not Specified | 10-70% reduction in cell proliferation | |

| Human GH-Secreting Adenoma Cultures | 10 nM | 72 hours | Average 37.1% reduction in GH secretion |

| Human Non-Functioning Pituitary Adenoma Cultures | Not Specified | Not Specified | Reduction in cell viability in "responder" group | |

Experimental Protocols

The following are representative protocols for in vitro cell culture experiments with Pasireotide (L-aspartate salt). These protocols are synthesized from published literature and should be optimized for specific cell lines and experimental conditions.

Experimental Workflow Diagram

Caption: General workflow for in vitro pasireotide experiments.

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)

Objective: To determine the effect of pasireotide on the viability of cultured cells.

Materials:

-

Pasireotide (L-aspartate salt)

-

Appropriate cell line (e.g., AtT-20 mouse pituitary tumor cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Sterile DMSO (for stock solution)

-

Sterile PBS

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Preparation of Pasireotide Stock Solution:

-

Dissolve Pasireotide (L-aspartate salt) in sterile DMSO to create a high-concentration stock solution (e.g., 1 mg/mL). Sonicate if necessary to ensure complete dissolution.

-

Further dilute the stock solution in complete culture medium to prepare working concentrations. It is recommended to perform serial dilutions.

-

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed the cells in a 96-well opaque-walled plate at a predetermined density (e.g., 2 x 10⁵ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Treatment:

-

After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of pasireotide (e.g., 10⁻¹⁰ M to 10⁻⁸ M).

-

Include a vehicle control group (medium with the same concentration of DMSO used for the highest drug concentration).

-

Treat cells in triplicate for each condition.

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.

-

Plot the dose-response curve to determine the IC₅₀ value if applicable.

-

Protocol 2: Hormone Secretion Assay (e.g., ACTH ELISA)

Objective: To quantify the effect of pasireotide on hormone secretion from cultured cells.

Materials:

-

Pasireotide (L-aspartate salt)

-

Appropriate cell line (e.g., AtT-20 cells or primary pituitary adenoma cells)

-

Complete culture medium

-

Serum-free culture medium

-

Sterile DMSO

-

24- or 48-well plates

-

Hormone-specific ELISA kit (e.g., ACTH ELISA kit)

-

Microplate reader

Procedure:

-

Preparation of Pasireotide Stock Solution:

-

Prepare as described in Protocol 1.

-

-

Cell Seeding:

-

Seed cells in a 24- or 48-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well) in complete medium.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

-

Serum Starvation (Optional but Recommended):

-

To reduce basal hormone levels, replace the complete medium with serum-free medium and incubate for an additional 24 hours.

-

-

Treatment:

-

Prepare working solutions of pasireotide in serum-free medium.

-

Remove the medium and add the pasireotide-containing medium to the respective wells (in triplicate). A common concentration used in studies is 10 nM.

-

Include a vehicle control group.

-

-

Incubation and Supernatant Collection:

-

Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).

-

At the end of the incubation, carefully collect the culture supernatant from each well.

-

Centrifuge the supernatant at 600 x g for 5 minutes to pellet any detached cells or debris.

-

Store the cleared supernatant at -20°C or -80°C until the ELISA is performed.

-

-

Hormone Quantification:

-

Quantify the concentration of the hormone of interest (e.g., ACTH) in the collected supernatants using a specific ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the amount of hormone secreted per well.

-

Normalize the hormone levels to the cell number or total protein content if significant effects on cell viability are expected.

-

Express the results as a percentage of the hormone secreted by the vehicle control cells.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]

- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Pasireotide in Animal Models of Cushing's Disease

Introduction

Cushing's disease (CD) is a debilitating endocrine disorder resulting from a pituitary adenoma that secretes excess adrenocorticotropic hormone (ACTH), leading to chronic hypercortisolism. Pasireotide (SOM230) is a multi-receptor targeted somatostatin analogue developed for the treatment of CD. Unlike other somatostatin analogues, pasireotide exhibits a high binding affinity for four of the five somatostatin receptor subtypes (SSTR1, 2, 3, and 5), with a particularly high affinity for SSTR5.[1][2][3] Since corticotroph adenomas that cause Cushing's disease predominantly express SSTR5, pasireotide is a targeted therapy that can directly inhibit ACTH secretion from the tumor.[3][4] Preclinical studies in animal models are crucial for evaluating the efficacy, safety, and underlying mechanisms of pasireotide. These notes provide detailed protocols and data summaries from key studies involving animal models of Cushing's disease.

Mechanism of Action: Signaling Pathway

Pasireotide exerts its therapeutic effect by mimicking the natural inhibitory action of somatostatin on the pituitary gland. In Cushing's disease, the pituitary corticotroph adenoma overproduces ACTH. Pasireotide binds to SSTRs, primarily SSTR5, on the surface of these adenoma cells. This binding activates intracellular signaling cascades that inhibit ACTH synthesis and release, thereby reducing the stimulation of the adrenal glands and lowering cortisol production.

Experimental Protocols

Protocol 1: Evaluating Pasireotide in a Spontaneous Canine Cushing's Disease Model

Spontaneously occurring Cushing's disease in canines provides a highly valuable and translationally relevant model for the human condition. This protocol is based on studies evaluating pasireotide (SOM230) in dogs with naturally acquired pituitary-dependent hyperadrenocorticism.

1. Animal Selection and Acclimation:

-

Species: Domestic dog (Canis lupus familiaris).

-

Inclusion Criteria: Confirmed diagnosis of pituitary-dependent Cushing's disease based on clinical signs, low-dose dexamethasone suppression test (LDDST), and endogenous ACTH concentrations. Presence of a pituitary adenoma confirmed by magnetic resonance imaging (MRI).

-

Acclimation: Animals should be acclimated to the research facility for at least one week prior to the start of the study.

2. Study Design and Treatment Administration:

-

Design: A longitudinal study with two treatment arms.

-

Group 1 (Continuous): Pasireotide administered continuously for 6 months.

-

Group 2 (Cyclical): Pasireotide administered for 2 months, followed by a 2-month washout period, repeated for three cycles.

-

-

Drug Formulation: Pasireotide (SOM230) solution for injection.

-

Dosage and Administration: Administer pasireotide via subcutaneous injection. The specific dose should be determined based on body weight and scaled from effective doses in other preclinical models or human clinical trials. Note: The referenced study did not specify the exact dosage.

3. Efficacy Assessment and Monitoring:

-

Hormonal Analysis:

-

Plasma ACTH: Collect blood samples at baseline and at regular intervals (e.g., monthly) to measure plasma ACTH concentrations.

-

Urinary Cortisol:Creatinine Ratio (UCCR): Collect urine samples at baseline and throughout the study to assess cortisol excretion.

-

-

Tumor Size Evaluation:

-

Perform MRI scans of the pituitary gland at baseline and at the end of the treatment period (e.g., 6 months) to measure changes in adenoma volume.

-

-

Clinical Sign Monitoring:

-

Systematically record and score clinical signs associated with Cushing's disease (e.g., polyuria, polydipsia, abdominal distension, alopecia) at each visit.

-

-

Safety Monitoring:

-

Conduct regular complete blood counts (CBC) and serum biochemistry profiles to monitor for adverse effects, paying close attention to blood glucose due to the known risk of hyperglycemia.

-

Protocol 2: Evaluating Pasireotide in an Induced Mouse Model (AtT-20 Xenograft)

The AtT-20 mouse pituitary corticotroph tumor cell line is a widely used tool for creating xenograft models of ACTH-dependent Cushing's disease.

1. Cell Culture and Animal Model Creation:

-

Cell Line: AtT-20 mouse corticotroph tumor cells.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Animal Strain: Use immunodeficient mice (e.g., NCr-nu/nu) to prevent graft rejection.

-

Xenograft Implantation: Subcutaneously inject approximately 5 x 10⁶ AtT-20 cells suspended in a sterile phosphate-buffered saline (PBS) or Matrigel solution into the flank of each mouse.

2. Study Design and Treatment:

-

Tumor Growth: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Groups:

-

Control Group: Administer vehicle (e.g., sterile saline) subcutaneously daily.

-

Treatment Group: Administer pasireotide subcutaneously daily. Doses can range from 10 to 100 µg/kg, based on previous studies.

-

-

Treatment Duration: Treat animals for a period of 2-4 weeks.

3. Efficacy and Endpoint Analysis:

-

Tumor Volume: Measure tumor volume every 2-3 days using the formula: (Length x Width²)/2.

-

Hormone Levels: At the study endpoint, collect terminal blood samples via cardiac puncture to measure plasma ACTH and corticosterone levels.

-

Gene Expression: Excise tumors at the end of the study. A portion can be snap-frozen for analysis of gene expression related to hormone synthesis (e.g., Pomc) or cell proliferation (e.g., Ki67) via qRT-PCR.

-

Histology: Fix the remaining tumor tissue in formalin for immunohistochemical analysis of proliferation markers and apoptosis.

General Experimental Workflow

Quantitative Data Presentation

The following tables summarize key quantitative outcomes from preclinical studies of pasireotide in animal models of Cushing's disease.

Table 1: Efficacy of Pasireotide (SOM230) in a Canine Model of Cushing's Disease (Data summarized from Castillo et al., Neuroendocrinology, 2011)

| Parameter | Baseline (Mean) | Post-Treatment (Mean) | Outcome |

| Plasma ACTH | Not specified | Not specified | Significant decrease |

| Urinary Cortisol:Creatinine Ratio | Not specified | Not specified | Significant decrease |

| Pituitary Adenoma Size | Not specified | Not specified | Significant decrease |

| Clinical Signs | Present | - | Improvement noted |

Note: The original publication reported significant decreases without providing specific mean values in the abstract.

Table 2: Effects of Pasireotide in a Men1+/- Mouse Model with Pituitary Neuroendocrine Tumors (NETs) (Data summarized from G. A. Calender et al., Endocrinology, 2017)

| Parameter | Control Group | Pasireotide Group | Outcome |

| Tumor Progression | |||

| Proliferation (Pituitary NETs) | Higher | Lower | Reduced proliferation |

| Apoptosis (Pituitary NETs) | Lower | Higher | Increased apoptosis |

| Survival | |||

| Median Survival | Not specified | Not specified | ~20% improvement in survival |

Note: This study used a genetic model of multiple endocrine neoplasia type 1 (MEN1), which develops various NETs, including pituitary tumors. The findings suggest pasireotide has antiproliferative effects.

Key Application Notes for Researchers

-

Model Selection: The choice of animal model is critical. Spontaneous canine models offer high physiological and clinical relevance, while induced rodent models (e.g., xenografts) allow for greater experimental control and higher throughput.

-

Dose and Formulation: Pasireotide is available in a twice-daily subcutaneous injection and a long-acting release (LAR) monthly intramuscular formulation. The choice of formulation will impact the study design and pharmacokinetic profile. Preclinical studies often use the subcutaneous form for ease of administration and dose adjustment.

-

Monitoring for Hyperglycemia: A well-documented side effect of pasireotide in both human and animal studies is hyperglycemia. Regular blood glucose monitoring is essential in all preclinical studies to ensure animal welfare and to understand the metabolic impact of the treatment.

-

Translational Endpoints: To maximize the translational value of the research, endpoints should align with those used in human clinical trials. These include normalization of urinary free cortisol (or corticosterone in rodents), reduction in tumor volume, and improvement in clinical signs of hypercortisolism.

References

Pasireotide's Impact on AtT-20 Pituitary Tumor Cells: A Detailed Analysis

Application Note and Protocol Guide for Researchers

Introduction

Pasireotide, a multi-receptor targeted somatostatin analog, has demonstrated significant therapeutic potential in the management of pituitary tumors. This document provides a detailed overview of the effects of Pasireotide on the AtT-20 murine pituitary tumor cell line, a widely used in vitro model for studying corticotroph adenomas. The information presented herein is intended for researchers, scientists, and drug development professionals investigating the mechanisms of Pasireotide and its potential applications in pituitary tumor therapy. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of Pasireotide on AtT-20 Cells

Pasireotide exerts a multi-faceted inhibitory effect on AtT-20 cells, impacting cell viability, hormone production, and intracellular signaling. The following tables summarize the key quantitative findings from published research.

| Parameter | Concentration | Incubation Time | Result | Reference |

| Cell Viability | 10 nM | 48 hours | ~20% reduction | [1][2] |

| POMC Expression | 10 nM | 48 hours | ~30% reduction | [1][2] |

| ACTH Secretion | 10 nM | 48 hours | 16% reduction | [1] |

| cAMP Accumulation (IC50) | 55 pM | Not Specified | 50% inhibition |

Note: POMC (Pro-opiomelanocortin) is the precursor protein to ACTH (Adrenocorticotropic hormone).

Signaling Pathways Modulated by Pasireotide in AtT-20 Cells

Pasireotide's effects on AtT-20 cells are primarily mediated through its high affinity for somatostatin receptor 5 (SSTR5), which is abundantly expressed on these cells. Activation of SSTR5 initiates a signaling cascade that ultimately leads to the observed reductions in cell viability and hormone secretion. A key player in this pathway is Protein Kinase C delta (PRKCD), which has been shown to be a crucial mediator of Pasireotide's actions.

Pasireotide-SSTR5 Signaling Cascade

Experimental Workflows

The following diagram illustrates a general workflow for investigating the effects of Pasireotide on AtT-20 cells, encompassing cell culture, treatment, and subsequent analysis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of Pasireotide on AtT-20 cells.

Protocol 1: AtT-20 Cell Culture and Maintenance

-

Cell Line: AtT-20/D16v-F2 (ATCC® CRL-1795™).

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.

-

Cell Seeding: Seed AtT-20 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium. Incubate for 24 hours.

-

Treatment: Prepare serial dilutions of Pasireotide in growth medium. Remove the old medium from the wells and add 100 µL of the Pasireotide-containing medium or control medium (vehicle).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Protocol 3: ACTH Secretion Assay (ELISA)

This protocol provides a general guideline for measuring ACTH in cell culture supernatant using a commercial ELISA kit. Follow the manufacturer's instructions for the specific kit used.

-

Cell Seeding and Treatment: Seed AtT-20 cells in a 24-well plate and treat with Pasireotide as described in the cell viability protocol.

-

Supernatant Collection: After the 48-hour incubation period, carefully collect the cell culture supernatant from each well.

-

Sample Preparation: Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.

-

ELISA Procedure:

-

Prepare standards and samples according to the kit's instructions.

-

Add standards and samples to the appropriate wells of the ELISA plate.

-

Incubate as per the kit's protocol.

-

Wash the plate multiple times.

-

Add the detection antibody and incubate.

-

Wash the plate.

-

Add the substrate and incubate until color develops.

-

Add the stop solution.

-

-

Absorbance Measurement: Read the absorbance at the recommended wavelength (typically 450 nm).

-

Data Analysis: Generate a standard curve and determine the concentration of ACTH in each sample. Normalize the ACTH concentration to the cell number or total protein content.

Protocol 4: Western Blot for POMC and PRKCD Expression

This protocol outlines the general steps for analyzing protein expression by Western blotting.

-

Cell Lysis: After treatment with Pasireotide, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against POMC, PRKCD, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Conclusion

Pasireotide demonstrates significant anti-proliferative and anti-secretory effects on AtT-20 pituitary tumor cells. These effects are primarily mediated through the SSTR5 signaling pathway, involving the inhibition of adenylyl cyclase and the activation of PRKCD. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of Pasireotide and its underlying molecular mechanisms in the context of pituitary adenomas. Further research, including comprehensive dose-response studies and in-depth analysis of downstream signaling components, will continue to elucidate the full spectrum of Pasireotide's action and inform its clinical application.

References

Application Notes and Protocols for Long-Term Stability of Pasireotide Solution for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide is a synthetic multireceptor-targeted somatostatin analog with a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5. This broad receptor profile makes it a valuable tool in studying various cellular processes, including hormone secretion and tumor growth. For reliable and reproducible experimental results, the stability of Pasireotide solutions used in laboratory settings is of paramount importance. These application notes provide a comprehensive guide to the preparation, storage, and stability assessment of Pasireotide solutions for research purposes.

Pasireotide Stability Profile

The stability of peptide-based solutions such as Pasireotide is influenced by several factors including pH, temperature, buffer composition, and the presence of oxidizing agents. While specific long-term stability data for Pasireotide in all common laboratory buffers is not extensively published, inferences can be drawn from studies on similar cyclic peptides, such as other somatostatin analogs.

pH and Buffer Composition

Studies on the stability of a similar cyclic octapeptide, Octastatin, have shown that the peptide exhibits optimal stability in an acidic buffer system. Specifically, good stability was observed in glutamate and acetate buffers at pH 4.0.[1][2][3] Conversely, degradation was found to be more pronounced in citrate and phosphate-containing buffers.[1][2] For phosphate buffers, a higher buffer concentration led to increased degradation.

Based on this, for maximal stability of Pasireotide in aqueous solutions, an acetate buffer at a pH of approximately 4.0 is recommended. The use of phosphate-buffered saline (PBS) may lead to reduced stability, particularly at higher concentrations and over extended storage periods.

Temperature

As with most peptides, the stability of Pasireotide is highly temperature-dependent. For long-term storage, frozen conditions are recommended to minimize chemical degradation. The lyophilized powder is stable for years when stored at -20°C. Once reconstituted, aliquoting and storing at -80°C is the preferred method for preserving the integrity of the peptide for extended periods. For short-term storage (a few days), solutions can be kept at 4°C, but researchers should be aware that some degradation may occur.

Summary of Recommended Storage Conditions

The following table summarizes the recommended storage conditions for Pasireotide solutions for laboratory use. These recommendations are based on general peptide stability principles and data from similar somatostatin analogs.

| Storage Condition | Recommended Duration | Notes |

| Lyophilized Powder | 3 years | Store at -20°C. |

| Reconstituted Solution (Stock) | 1 year | Aliquot and store at -80°C in a suitable buffer (e.g., 0.01 M acetate buffer, pH 4.0). Avoid repeated freeze-thaw cycles. |

| Working Solution | 1 month | Store at -20°C. |

| Short-Term Storage | Up to 7 days | Store at 4°C. Perform stability checks for critical applications. |

Experimental Protocols

Protocol for Preparation of Pasireotide Stock Solution

This protocol describes the preparation of a 1 mg/mL Pasireotide stock solution.

Materials:

-

Pasireotide (lyophilized powder)

-

Sterile 0.01 M Acetate Buffer, pH 4.0 (prepared with nuclease-free water)

-

Sterile, low-protein binding microcentrifuge tubes

-

Calibrated pipettes and sterile filter tips

Procedure:

-

Allow the vial of lyophilized Pasireotide to equilibrate to room temperature before opening to prevent condensation.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Reconstitute the Pasireotide powder with the required volume of sterile 0.01 M Acetate Buffer (pH 4.0) to achieve a final concentration of 1 mg/mL.

-

Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent aggregation.

-

Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes in volumes appropriate for your experiments to minimize freeze-thaw cycles.

-

Label the aliquots clearly with the name of the compound, concentration, date of preparation, and storage temperature.

-

Store the aliquots at -80°C for long-term storage.

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.

Objective: To investigate the degradation of Pasireotide under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80°C for 48 hours (solid and solution).

-

Photodegradation: Expose the solution to light of at least 1.2 million lux hours and 200 W h/m² as per ICH Q1B guidelines.

Procedure:

-

Prepare a 1 mg/mL solution of Pasireotide in a suitable solvent (e.g., 0.01 M Acetate Buffer, pH 4.0).